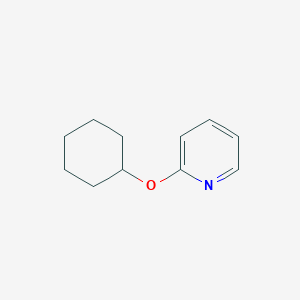

2-(Cyclohexyloxy)pyridine

Beschreibung

2-(Cyclohexyloxy)pyridine is a pyridine derivative featuring a cyclohexyloxy substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their roles as intermediates in drug development, such as antimicrobial or antitumor agents, as highlighted in and . The cyclohexyloxy group introduces steric bulk and moderate lipophilicity, which may influence binding affinity and metabolic stability compared to smaller substituents.

Eigenschaften

IUPAC Name |

2-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRTHLUAFDPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)pyridine typically involves the reaction of pyridine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is treated with cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-(Cyclohexyloxy)pyridine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon or other transition metal catalysts may be employed to enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclohexyloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Lipophilicity : Cyclohexyloxy derivatives are more lipophilic than polar substituents (e.g., hydroxyethoxy), which may enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects : Unlike electron-withdrawing groups (e.g., chloro), the cyclohexyloxy group is electron-donating, which could alter the pyridine ring’s reactivity in substitution reactions .

Biologische Aktivität

2-(Cyclohexyloxy)pyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclohexyloxy group, which enhances its pharmacological properties. This article reviews the biological activity of 2-(Cyclohexyloxy)pyridine, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 2-(Cyclohexyloxy)pyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The structural features of 2-(Cyclohexyloxy)pyridine allow it to engage in hydrogen bonding and hydrophobic interactions , which are crucial for its biological effects.

Pharmacological Effects

Research indicates that 2-(Cyclohexyloxy)pyridine exhibits various pharmacological activities, including:

- Antinociceptive Activity : Studies have shown that derivatives of 2-(Cyclohexyloxy)pyridine can block capsaicin-induced hypothermia and exhibit strong antiallodynic effects in neuropathic pain models. For instance, a related compound demonstrated potent antagonism at the TRPV1 receptor, which is implicated in pain signaling .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit enzymes involved in pain pathways, contributing to its potential as a therapeutic agent for conditions like neuropathic pain .

Case Study 1: Antinociceptive Effects

A study explored the antinociceptive properties of various pyridine derivatives, including 2-(Cyclohexyloxy)pyridine. The findings revealed that certain derivatives exhibited significant antiallodynic effects, with some demonstrating a Ki value as low as 0.5 nM against TRPV1 receptors. These results suggest that modifications to the pyridine structure can enhance potency and efficacy in pain management .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on the SAR of pyridine derivatives, it was found that the introduction of different substituents at specific positions on the pyridine ring significantly altered the biological activity. For instance, compounds with longer alkyl chains showed improved receptor binding affinity and selectivity for TRPV1 antagonism compared to their shorter counterparts .

Data Table: Biological Activity Summary

| Compound | Activity Type | Mechanism of Action | Ki Value (nM) |

|---|---|---|---|

| 2-(Cyclohexyloxy)pyridine | Antinociceptive | TRPV1 receptor antagonist | 0.5 |

| Related derivative | Antinociceptive | TRPV1 receptor antagonist | 0.6 |

| Other pyridine analogs | Variable | Various (enzyme inhibition) | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.